molecular formula C7H11ClO2 B13838660 2-Propanone, 1-chloro-3-(tetrahydro-2-furanyl)-

2-Propanone, 1-chloro-3-(tetrahydro-2-furanyl)-

Katalognummer: B13838660
Molekulargewicht: 162.61 g/mol
InChI-Schlüssel: HNBMXRFKKOJDIQ-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

2-Propanone, 1-chloro-3-(tetrahydro-2-furanyl)- is a chemical compound with the molecular formula C7H11ClO2 and a molecular weight of 162.61 . It is also known by its systematic name, 1-chloro-3-(oxolan-2-yl)propan-2-one . This compound features a chloro group and a tetrahydrofuran ring, making it an interesting subject for various chemical studies and applications.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 2-Propanone, 1-chloro-3-(tetrahydro-2-furanyl)- typically involves the reaction of 2-chloropropanone with tetrahydrofuran under specific conditions. The reaction is usually carried out in the presence of a base, such as sodium hydroxide, to facilitate the formation of the desired product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency of the industrial process.

Analyse Chemischer Reaktionen

Types of Reactions

2-Propanone, 1-chloro-3-(tetrahydro-2-furanyl)- undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.

    Reduction: Reduction reactions can convert the chloro group to a hydroxyl group, forming alcohols.

    Substitution: The chloro group can be substituted with other nucleophiles, such as amines or thiols, to form new derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Nucleophilic substitution reactions typically involve reagents like sodium azide or potassium thiocyanate.

Major Products Formed

    Oxidation: Carboxylic acids or ketones.

    Reduction: Alcohols.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Wissenschaftliche Forschungsanwendungen

2-Propanone, 1-chloro-3-(tetrahydro-2-furanyl)- has several scientific research applications:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: The compound can be used in studies involving enzyme inhibition and protein interactions.

    Industry: Utilized in the production of specialty chemicals and materials.

Wirkmechanismus

The mechanism of action of 2-Propanone, 1-chloro-3-(tetrahydro-2-furanyl)- involves its interaction with various molecular targets The chloro group can participate in nucleophilic substitution reactions, while the tetrahydrofuran ring can engage in hydrogen bonding and other interactions

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

    2-Propanone, 1-chloro-: Similar structure but lacks the tetrahydrofuran ring.

    2-Propanone, 1-bromo-3-(tetrahydro-2-furanyl)-: Similar structure with a bromo group instead of a chloro group.

    2-Propanone, 1-chloro-3-(tetrahydro-3-furanyl)-: Similar structure with a different position of the tetrahydrofuran ring.

Uniqueness

2-Propanone, 1-chloro-3-(tetrahydro-2-furanyl)- is unique due to the presence of both a chloro group and a tetrahydrofuran ring. This combination imparts distinct chemical properties and reactivity, making it valuable for various applications in research and industry.

Eigenschaften

Molekularformel

C7H11ClO2

Molekulargewicht

162.61 g/mol

IUPAC-Name

1-chloro-3-(oxolan-2-yl)propan-2-one

InChI

InChI=1S/C7H11ClO2/c8-5-6(9)4-7-2-1-3-10-7/h7H,1-5H2

InChI-Schlüssel

HNBMXRFKKOJDIQ-UHFFFAOYSA-N

Kanonische SMILES

C1CC(OC1)CC(=O)CCl

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.